molecular formula C13H27NO B13255932 N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine

N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13255932
M. Wt: 213.36 g/mol
InChI Key: JKUDMSYCRMYLNH-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C14H29NO It is characterized by a cyclohexane ring substituted with a methoxypropan-2-yl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxypropan-2-yl and isopropyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methoxypropan-2-yl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine: This compound has a similar structure but with a methyl group at a different position on the cyclohexane ring.

    N-(1-Methoxypropan-2-yl)-4-(methyl)cyclohexan-1-amine: Another similar compound with a methyl group instead of an isopropyl group.

Uniqueness

N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-4-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-10(2)12-5-7-13(8-6-12)14-11(3)9-15-4/h10-14H,5-9H2,1-4H3

InChI Key

JKUDMSYCRMYLNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NC(C)COC

Origin of Product

United States

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